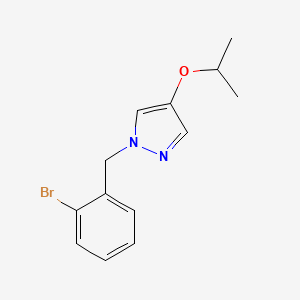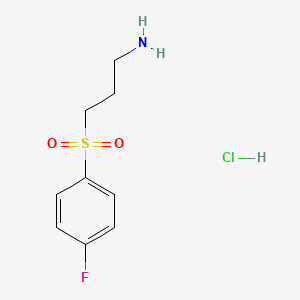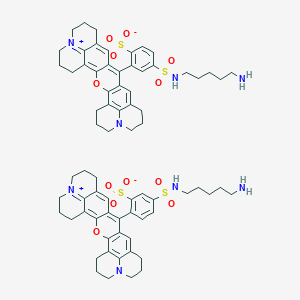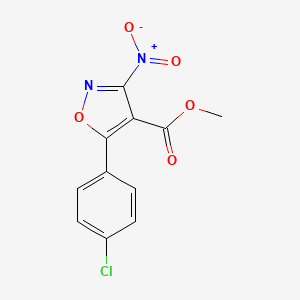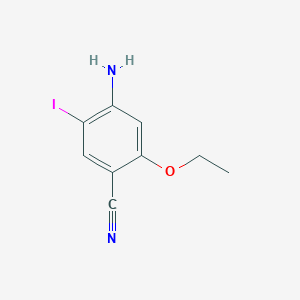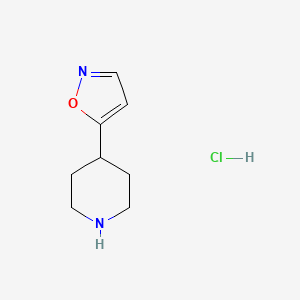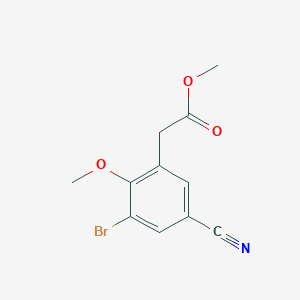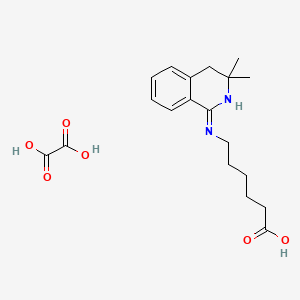
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate
説明
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate (also known by its chemical formula C₁₃H₁₆N₂O₂•HCl) is a compound with a molecular weight of 268.74 g/mol. It belongs to the class of isoquinoline derivatives and is often used in proteomics research . The compound’s structure consists of a hexanoic acid backbone with an attached isoquinoline moiety.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 3,3-dimethyl-3,4-dihydro-isoquinoline-1-amine with acetic acid. The resulting product is then treated with oxalic acid to form the oxalate salt .
Molecular Structure Analysis
The molecular formula of 6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate is C₁₃H₁₆N₂O₂•HCl. Its IUPAC name is [(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)amino]acetic acid hydrochloride. The compound’s structure includes an isoquinoline ring fused to the hexanoic acid backbone .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in acid-base reactions due to the presence of the amino group. Additionally, it may undergo esterification or amidation reactions with appropriate reagents .
Physical And Chemical Properties Analysis
科学的研究の応用
Fluorescence Studies and Oligodeoxyribonucleotides Labeling : This compound has been used in the synthesis of novel fluorophores, which are significant in fluorescence studies. These fluorophores have been effectively used for labeling oligodeoxyribonucleotides. The labeled oligodeoxyribonucleotides exhibit good fluorescence signals and have shown higher hybridization affinity compared to unlabelled ones (Singh & Singh, 2007).
Synthesis and Biophysical Studies : In another study, two highly fluorescent compounds, including the subject compound, were synthesized and attached to oligodeoxyribonucleotides. These labeled oligodeoxyribonucleotides showed appreciable fluorescence even at very low concentrations. The thermal denaturation studies indicated higher melting temperatures (Tm) for labeled oligodeoxyribonucleotides, suggesting enhanced stability (Singh et al., 2007).
Transdermal Permeation Enhancers : A series of amino derivatives, including compounds similar to the subject compound, have been studied for their activity as transdermal permeation enhancers. These compounds were tested in vitro for their ability to enhance skin permeation of various pharmaceuticals (Farsa, Doležal, & Hrabálek, 2010).
Synthesis and Chemical Properties : The compound has been involved in the synthesis of various novel chemical structures. It has been used as a starting material or intermediate in the synthesis of different heterocyclic compounds, demonstrating its versatility in organic synthesis (Mikhailovskii et al., 2013).
Applications in Heterocyclic Chemistry : Its derivatives have been used in studying the reactions of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, which is crucial for the synthesis of various heterocyclic compounds (Yavari, Hossaini, & Sabbaghan, 2006).
Ferric Ions Detection in Drinking Water : A derivative of this compound was investigated for the rapid colorimetric detection of ferric ions (Fe3+) in drinking water, demonstrating its potential application in environmental monitoring (Pattaweepaiboon et al., 2021).
Safety And Hazards
特性
IUPAC Name |
6-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]hexanoic acid;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.C2H2O4/c1-17(2)12-13-8-5-6-9-14(13)16(19-17)18-11-7-3-4-10-15(20)21;3-1(4)2(5)6/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,19)(H,20,21);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIFGUMISJPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCCCCCC(=O)O)N1)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-hexanoic acid oxalate | |
CAS RN |
1185294-38-5 | |
| Record name | Hexanoic acid, 6-[(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)amino]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



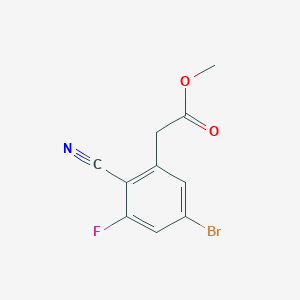
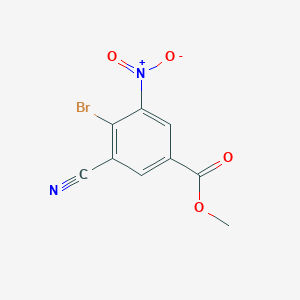
![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)
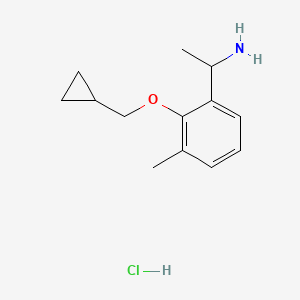
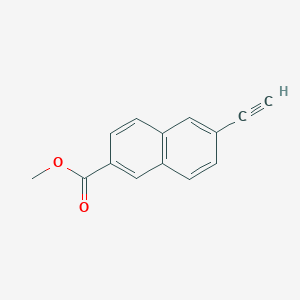
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
